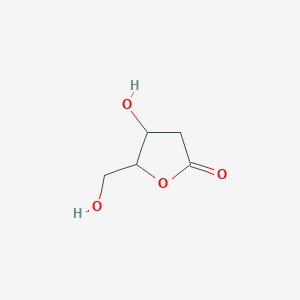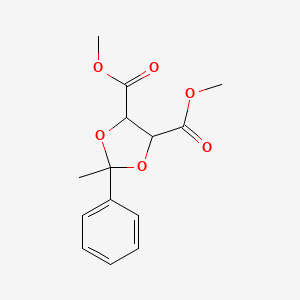
Dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is a chiral compound derived from L-tartaric acid It is characterized by the presence of a phenylethylidene group and two ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester typically involves the reaction of L-tartaric acid with 1-phenylethylidene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this synthesis include dimethyl sulfate and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
化学反応の分析
Types of Reactions
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the synthesis of chiral drugs.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester involves its interaction with chiral centers in target molecules. The phenylethylidene group provides steric hindrance, which influences the stereochemistry of the reactions it undergoes. This compound can act as a chiral auxiliary, directing the formation of specific enantiomers in asymmetric synthesis .
類似化合物との比較
Similar Compounds
- (2R,3R)-3-Hydroxypipecolic Acid
- ®-Pipecolic Acid
- ®-Ethyl-6-oxopipecolate
- β-(+)-Conhydrine
- (−)-Swainsonine
Uniqueness
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is unique due to its specific chiral configuration and the presence of the phenylethylidene group. This configuration provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and chiral resolution .
特性
IUPAC Name |
dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCUQFGXSPZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
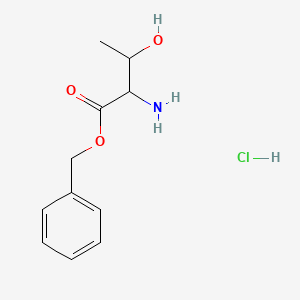
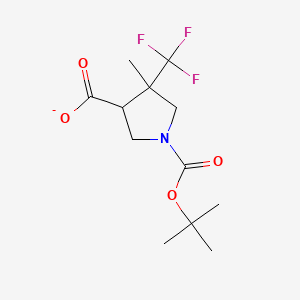
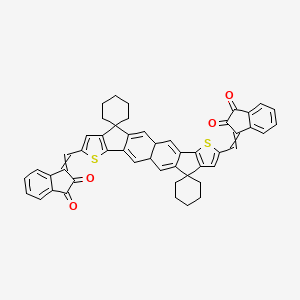
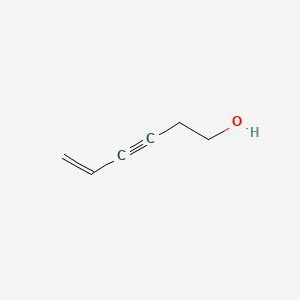
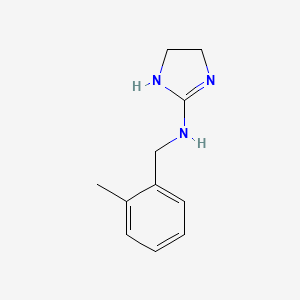
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
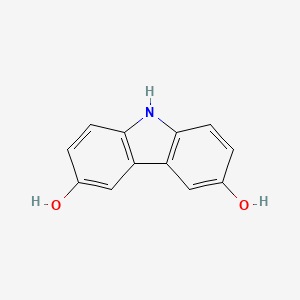
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
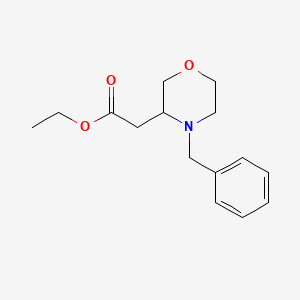
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
